

# Application Note: Solvent Extraction Protocols using N,N-Dihexylbenzamide (DHB)

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## Compound of Interest

Compound Name: *N,N-dihexylbenzamide*

CAS No.: 53044-17-0

Cat. No.: B6342471

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## Executive Summary

**N,N-dihexylbenzamide** (DHB) is a monoamide extractant belonging to the class of CHON-compliant ligands (containing only Carbon, Hydrogen, Oxygen, and Nitrogen). Unlike the industry-standard Tri-butyl phosphate (TBP), DHB is fully incinerable, eliminating the generation of phosphate-based secondary waste.

While aliphatic monoamides (e.g., DHOA, DEHBA) are widely characterized for their high affinity for U(VI) and Pu(IV), DHB represents an aromatic variant. The presence of the benzoyl group exerts an electron-withdrawing effect on the amide carbonyl oxygen, typically reducing its basicity and, consequently, its distribution coefficients (

) for actinides compared to aliphatic analogs. However, this property renders DHB highly valuable for selective stripping or separating weakly extracted species from strongly retained contaminants.

### Key Characteristics:

- Mechanism: Solvation of neutral metal nitrates via the carbonyl oxygen.
- Selectivity: Modulated by the steric bulk of hexyl chains and the electronic influence of the benzene ring.
- Advantages: High radiolytic stability (aromatic ring), complete incinerability.

- Challenges: Lower

values than TBP; potential for third-phase formation in aliphatic diluents without modifiers.

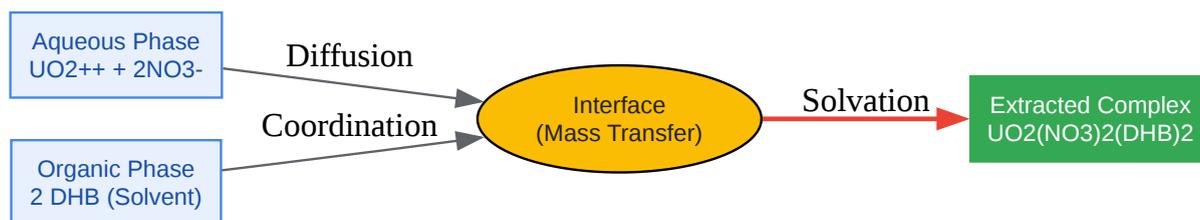
## Chemical Structure & Mechanism

Ligand: **N,N-dihexylbenzamide** (DHB) CAS: 53044-17-0 Formula:

[1]

Extraction Mechanism: The extraction of Uranium(VI) from nitric acid proceeds via the formation of a neutral solvate in the organic phase. The stoichiometry is typically bis-solvate for U(VI):

For Plutonium(IV), a disolvate or trisolvate species forms depending on acid concentration:



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Figure 1: Schematic of the interfacial solvation mechanism for Uranium(VI) extraction by DHB.

## Synthesis Protocol: N,N-Dihexylbenzamide

Before extraction, high-purity DHB must be synthesized to avoid amine impurities that cause emulsions.

Reagents:

- Benzoyl Chloride (Reagent Grade, >99%)
- Dihexylamine (>98%)
- Triethylamine (Et<sub>3</sub>N) (Acid scavenger)

- Dichloromethane (DCM) or Toluene (Solvent)

#### Step-by-Step Synthesis:

- Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet. Place in an ice bath (0°C).
- Charge: Add 0.1 mol Dihexylamine and 0.12 mol Triethylamine to 200 mL dry DCM. Stir until dissolved.
- Addition: Dropwise add 0.11 mol Benzoyl Chloride dissolved in 50 mL DCM over 30 minutes. Maintain temperature < 10°C to prevent side reactions.
- Reaction: Once addition is complete, remove ice bath and reflux at 40°C for 4 hours.
- Work-up:
  - Wash organic layer with 1 M HCl (2 x 100 mL) to remove unreacted amine.
  - Wash with 1 M NaOH (2 x 100 mL) to remove unreacted acid/benzoyl chloride.
  - Wash with Brine (saturated NaCl) and dry over anhydrous
- Purification: Remove solvent via rotary evaporation. Purify the crude oil by vacuum distillation (high boiling point) or column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) if solid.
- QC: Verify purity via
  - NMR and FTIR (Look for C=O stretch ~1630 cm<sup>-1</sup>).

## Solvent Extraction Protocol

This protocol describes the batch extraction of U(VI) to determine distribution ratios ( ) and separation factors.

## Solvent Preparation

Aromatic amides can suffer from "Third Phase Formation" (splitting of the organic phase) in aliphatic diluents at high metal loading.

- Standard Solvent: 1.0 M DHB in n-Dodecane.
- Modifier (Recommended): If third phase occurs, add 10% v/v 1-Octanol or use TPH (Hydrogenated Tetrapropylene) as the diluent.
- Pre-equilibration: Contact the solvent with 3 M (1:1 ratio) for 10 mins to saturate the organic phase with acid (forming ).

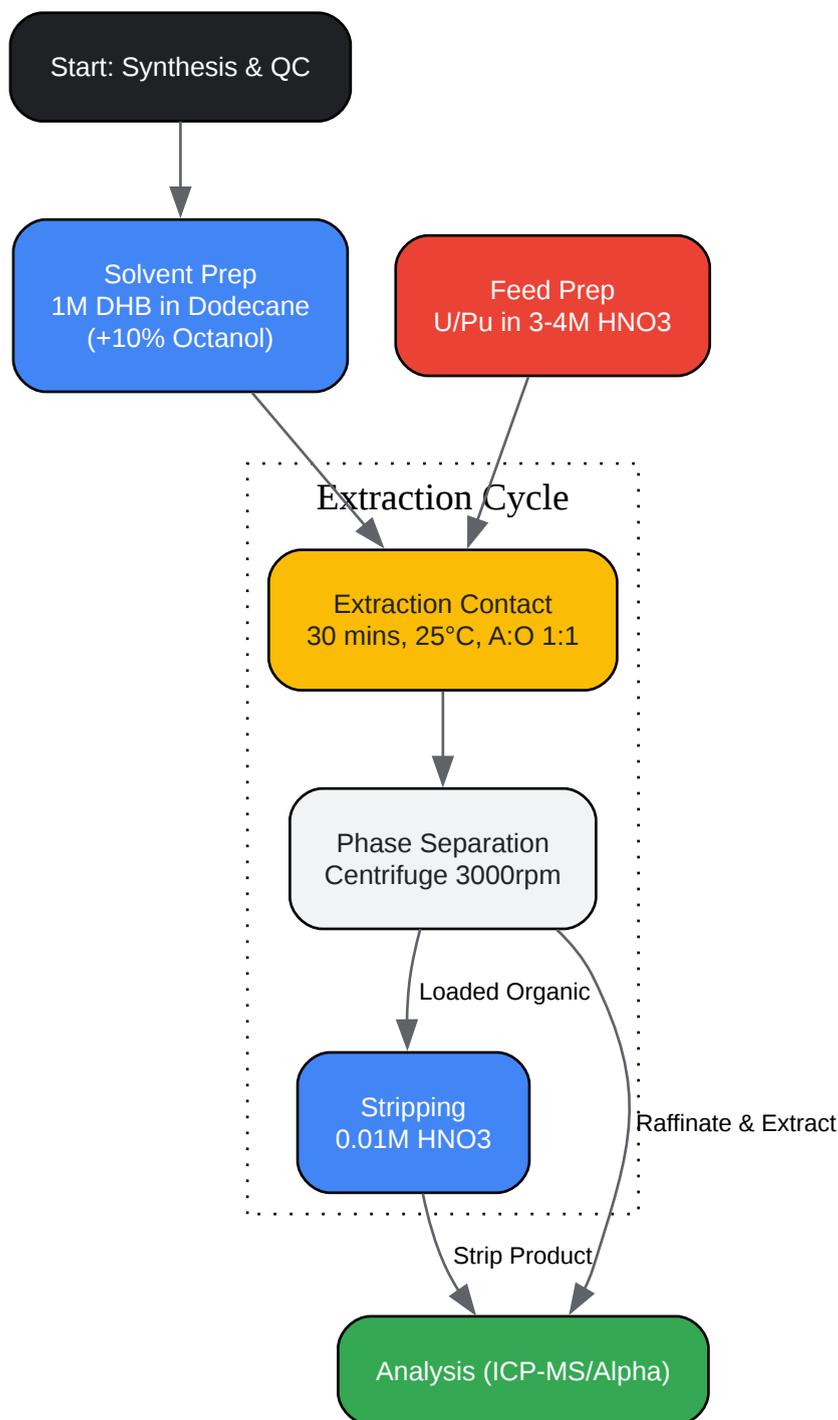
## Feed Solution Preparation

- Uranium Stock: Dissolve or Uranyl Nitrate Hexahydrate in Nitric Acid.
- Target Concentration: ~10 g/L U(VI) in 3 M or 4 M HNO<sub>3</sub>.
- Note: DHB extracts better at higher acidities (>3 M) due to the salting-out effect of nitrates.

## Batch Extraction Workflow

- Mixing: In a temperature-controlled centrifuge tube (25°C), combine equal volumes ( , e.g., 5 mL each) of the Pre-equilibrated Solvent and Active Feed.
- Contact: Vortex or mechanically shake for 30 minutes.
  - Insight: Amide kinetics can be slower than TBP; 30 mins ensures equilibrium.
- Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Ensure clear interface.
- Sampling: Aliquot from both phases for analysis.

- Stripping (Back-Extraction):
  - Take the loaded organic phase.
  - Contact with 0.01 M HNO<sub>3</sub> ( ) for 15 minutes.
  - DHB binds U(VI) weakly compared to TBP; dilute acid stripping is highly efficient.



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Figure 2: Process Flow Diagram for Batch Extraction and Stripping Cycle.

## Analytical Methods & Data Interpretation

Quantification:

- Uranium: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or Arsenazo III colorimetry.
- Plutonium: Liquid Scintillation Counting (LSC) or Alpha Spectroscopy.

Calculations:

- Distribution Ratio (

):

- Separation Factor (

):

Expected Performance Data (Reference Values): Unlike aliphatic amides (DHOA), Benzamides are weaker extractants.

Parameter	Condition	Expected Result (DHB)	Comparison (TBP)
D (U-VI)	3 M HNO <sub>3</sub>	0.5 - 1.5	~10 - 20
D (U-VI)	6 M HNO <sub>3</sub>	1.0 - 3.0	> 30
Stripping	0.01 M HNO <sub>3</sub>	> 99% Recovery	Requires complexing agent
Selectivity	U vs Fission Products	High	Moderate

Note: Data extrapolated from N,N-dibutylbenzamide trends.<sup>[2][3]</sup> DHB requires higher acid concentration for effective extraction but offers superior stripping performance.

## Troubleshooting & Optimization

Issue	Cause	Solution
Third Phase Formation	High metal loading or polarity mismatch.	Add 10-15% 1-Octanol or switch diluent to Solvesso 100 (aromatic).
Low Extraction Yield	Low basicity of benzamide carbonyl.	Increase Nitrate concentration (add ) or increase DHB conc. to 1.5 M.
Emulsion	Impurities (amines/acids) or silica.	Ensure rigorous Acid/Base wash during synthesis. Filter feed.
Precipitation	Hydrolysis of Pu(IV).	Ensure acidity is maintained > 2 M during extraction.

## References

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